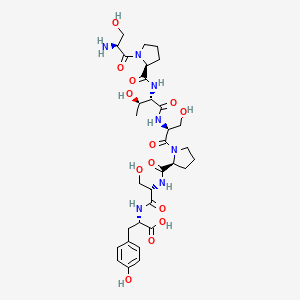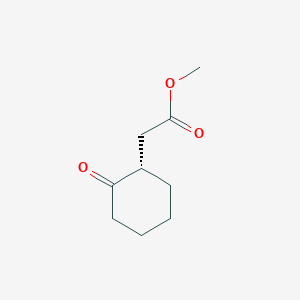
Cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- is a chemical compound with the molecular formula C9H14O3. It is a derivative of cyclohexane and is characterized by the presence of an ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- can be synthesized through several methods. One common synthetic route involves the esterification of cyclohexaneacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as purification through distillation and crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexaneacetic acid, 2-oxo-, which is an important intermediate in organic synthesis.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in cyclohexaneacetic acid, 2-hydroxy-, methyl ester.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of cyclohexaneacetic acid, such as cyclohexaneacetic acid, 2-hydroxy-, methyl ester, and other substituted esters.
Wissenschaftliche Forschungsanwendungen
Cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activity and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Wirkmechanismus
The mechanism of action of cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- can be compared with other similar compounds, such as:
Cyclohexaneacetic acid, 2-oxo-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester: This compound has a cyclopentane ring instead of a cyclohexane ring.
Hexanoic acid, 2-oxo-, methyl ester: This compound has a shorter carbon chain compared to cyclohexaneacetic acid derivatives.
The uniqueness of cyclohexaneacetic acid, 2-oxo-, methyl ester, (1S)- lies in its specific structural features and reactivity, which make it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
204447-94-9 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
methyl 2-[(1S)-2-oxocyclohexyl]acetate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7H,2-6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
KSINVKZRNOJNNW-ZETCQYMHSA-N |
Isomerische SMILES |
COC(=O)C[C@@H]1CCCCC1=O |
Kanonische SMILES |
COC(=O)CC1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
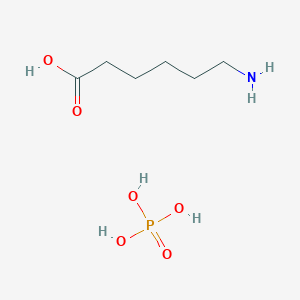
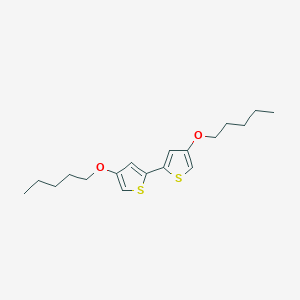
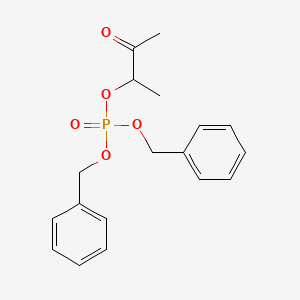
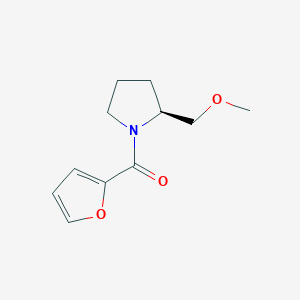
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
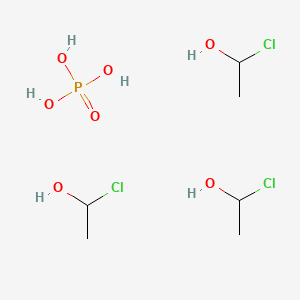
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
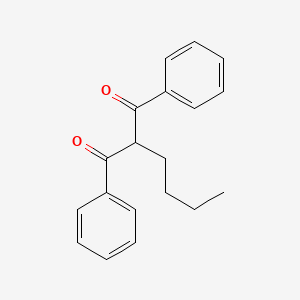
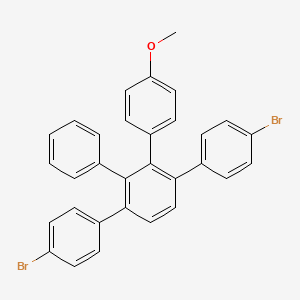
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
